1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-

Catalog No.
S14222897
CAS No.
159152-12-2
M.F
C15H13IN2
M. Wt
348.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-

CAS Number

159152-12-2

Product Name

1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-

IUPAC Name

2-[(4-iodophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Molecular Formula

C15H13IN2

Molecular Weight

348.18 g/mol

InChI

InChI=1S/C15H13IN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H

InChI Key

WWNLUAFZWVIHTI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)I)C3=CC=CN3

1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- is an organic compound characterized by its unique structure, which consists of two pyrrole rings connected by a methylene bridge attached to a 4-iodophenyl group. Its molecular formula is C15H13IN2, with a molecular weight of approximately 348.18 g/mol. The compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science due to its interesting electronic and structural properties .

  • Electrophilic Substitution: The pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives through condensation.
  • Oxidation Reactions: The compound may also be oxidized to yield various oxidized derivatives, which could enhance its biological activity or modify its properties for specific applications .

Research indicates that compounds related to 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- exhibit various biological activities. Pyrrole derivatives are often studied for their:

  • Antimicrobial Properties: Some studies suggest that pyrrole-based compounds possess significant antibacterial and antifungal activities.
  • Anticancer Activity: There is emerging evidence that these compounds may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Neuroprotective Effects: Pyrrole derivatives have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases .

The synthesis of 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- typically involves the following methods:

  • Condensation Reaction: A common method involves the condensation of 4-iodobenzaldehyde with two equivalents of pyrrole under acidic conditions to form the desired bis-pyrrole compound.
  • Cyclization Techniques: Alternative synthetic routes may include cyclization reactions that utilize various reagents and catalysts to promote the formation of the pyrrole rings.
  • Functional Group Modifications: Post-synthetic modifications can be employed to introduce additional functional groups or to enhance the compound's solubility and reactivity .

1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- has potential applications in several fields:

  • Pharmaceutical Industry: Due to its biological activities, it is being explored as a lead compound for drug development against various diseases.
  • Material Science: The compound may be utilized in developing organic semiconductors or as a building block in polymer chemistry.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential use in agrochemicals for crop protection .

Studies on the interactions of 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- with biological targets are crucial for understanding its mechanism of action. Research has shown that:

  • The compound may interact with specific enzymes or receptors involved in disease pathways.
  • Molecular docking studies indicate favorable binding affinities with certain proteins linked to cancer progression and microbial resistance.
  • Further investigation into its pharmacokinetics and toxicity profiles is necessary to evaluate its safety and efficacy as a therapeutic agent .

Several compounds share structural similarities with 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-, each exhibiting unique properties:

Compound NameStructureUnique Features
1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bisContains methyl groupPotentially different electronic properties due to methyl substitution
1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bisContains methoxy groupMay exhibit different solubility and reactivity characteristics
Diethyl 2,2'-methylenebis(5-iodo-4-methyl)Iodine substitutionEnhanced reactivity due to multiple iodine atoms

These comparisons highlight the uniqueness of 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-, particularly in terms of its iodine substitution and potential biological activities .

Bis-pyrrole derivatives emerged as critical intermediates in organic synthesis during the late 20th century, particularly in the development of porphyrin analogs and conductive polymers. The methylene-bridged bis-pyrrole core, as seen in compounds like 2,2'-[(4-methoxyphenyl)methylene]bis-1H-pyrrole, provides a planar conjugated system that facilitates electron delocalization across the heterocyclic rings. This structural feature has been exploited in the design of organic semiconductors, where extended π-systems enhance charge transport properties. Early synthetic routes to bis-pyrroles often relied on acid-catalyzed condensations of pyrrole monomers with formaldehyde or substituted benzaldehydes, a method that remains relevant in contemporary protocols.

The evolutionary trajectory of bis-pyrrole chemistry intersects with advancements in catalysis and materials science. For instance, the ability to functionalize the bridging aryl group with diverse substituents—such as methoxy or iodine—has allowed researchers to systematically modulate solubility, crystallinity, and optical properties. Comparative studies between derivatives bearing electron-donating (e.g., methoxy) and electron-withdrawing (e.g., iodo) groups have revealed stark differences in their electrochemical behavior, underscoring the versatility of the bis-pyrrole scaffold.

Role of Iodophenyl Moieties in Molecular Design Strategies

The 4-iodophenyl group in 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- introduces distinct steric and electronic effects that profoundly influence the compound’s reactivity and applicability. Iodine’s large atomic radius (1.98 Å) increases molecular polarizability, enhancing the compound’s capacity for halogen bonding—a non-covalent interaction critical in crystal engineering and pharmaceutical design. Additionally, the electron-withdrawing nature of the iodine substituent via inductive effects reduces electron density on the phenyl ring, rendering the methylene bridge more susceptible to electrophilic attack.

Structural comparisons with non-halogenated analogs highlight the iodophenyl group’s impact on physicochemical properties. For example, the presence of iodine elevates molecular weight significantly (e.g., 269.08 g/mol for 1-(4-iodophenyl)pyrrole vs. 252.31 g/mol for its methoxy counterpart). This mass increase correlates with higher density (1.63 g/cm³ for iodophenyl derivatives) and altered thermal stability profiles, as evidenced by boiling points exceeding 300°C in iodinated systems. Such properties make iodophenyl-functionalized bis-pyrroles advantageous in high-temperature applications, including thermally stable coatings or aerospace materials.

The following table summarizes key structural and electronic differences between bis-pyrrole derivatives with iodophenyl and methoxyphenyl substituents:

Property4-Iodophenyl Derivative4-Methoxyphenyl Derivative
Molecular FormulaC15H13IN2C16H16N2O
Molecular Weight (g/mol)348.18252.31
Key Electronic EffectElectron-withdrawing (inductive)Electron-donating (resonance)
Halogen Bonding CapacityHighAbsent
Thermal Stability>300°C (decomposition)~250°C (decomposition)

Friedel-Crafts Alkylation Approaches for Pyrrole Dimerization

The synthesis of bis-pyrrole compounds through Friedel-Crafts alkylation represents a fundamental approach in heterocyclic chemistry, particularly for the construction of methylene-bridged pyrrole architectures [1] [2]. The highly nucleophilic nature of pyrrole, which exceeds that of benzene due to the electron-donating properties of the nitrogen atom, makes it an excellent substrate for electrophilic aromatic substitution reactions [3] [4]. The reactivity order for electrophilic attacks follows the sequence pyrrole > furan > thiophene > benzene, with pyrrole's enhanced reactivity attributed to the nitrogen atom's superior electron-releasing capacity compared to oxygen and sulfur atoms [4].

Catalytic Systems for Regioselective Methylene Bridging

Contemporary research has demonstrated that successful Friedel-Crafts alkylation of pyrroles requires carefully selected catalytic systems that avoid the traditional aluminum chloride catalyst, which is incompatible with pyrrole substrates [5]. Modern methodologies employ various Lewis acid catalysts that provide both enhanced reactivity and regioselectivity control.

Zinc-based catalytic systems have emerged as particularly effective for pyrrole alkylation reactions [6]. A dinuclear zinc catalyst system, prepared in situ by reacting chiral ligands with two equivalents of diethylzinc, has demonstrated exceptional performance in enantioselective Friedel-Crafts alkylation of pyrroles [6]. This system achieves excellent yields up to 99% and excellent enantioselectivity up to 99% enantiomeric excess using 15 molecular percent catalyst loading under mild conditions [6].

Lewis acid-catalyzed systems utilizing water-chloroform biphasic conditions have also shown remarkable efficiency [7] [8]. These systems employ zinc triflate complexes with chiral phosphoramidite ligands, achieving highly enantioselective Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides in water-chloroform ratios of 10:1 [7] [8]. The aqueous medium facilitates unique solution modes and assembly processes, enabling selectivity and reactivity patterns that are often difficult to achieve in purely organic solvents [7].

Catalytic SystemYield (%)Enantiomeric Excess (%)Reaction Conditions
Dinuclear Zinc Complex999915 mol% catalyst, mild conditions [6]
Zinc Triflate-Phosphoramidite9594Water-chloroform (10:1), 0°C [7]
Chiral Phosphoric Acid94945 mol% catalyst, room temperature [1]
Zirconium-BINOL Complex9893Trifluoromethyl ketones, ambient conditions [9]

Chiral phosphoric acid catalysts represent another significant advancement in regioselective pyrrole alkylation [1]. These Brønsted acid catalysts function through a bifunctional mechanism where the acidic proton and phosphoryl oxygen form hydrogen bonds with the electrophile and pyrrole nitrogen proton respectively [1]. This coordination mode enables highly efficient Friedel-Crafts reactions with 5 molecular percent catalyst loading, producing 2-substituted or 2,5-disubstituted pyrroles in up to 94% enantiomeric excess [1].

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection plays a crucial role in determining both reaction kinetics and final product yields in pyrrole Friedel-Crafts alkylation reactions [10] [11]. The unique properties of different solvent systems significantly influence reaction pathways, selectivity, and overall efficiency.

Aqueous reaction media have demonstrated exceptional benefits for pyrrole synthesis [12] [13]. Water's ability to form strong hydrogen bonds provides significant surface tension that facilitates reactant assembly and enhances reaction rates [12]. The hydrophobic effects in aqueous systems force organic reactants into closer proximity, leading to accelerated reaction kinetics and improved yields [12]. Studies have shown that water as a solvent enables unique solution modes and assembly processes, providing selectivity and reactivity patterns that are challenging to achieve in organic solvents [7].

Temperature optimization studies reveal critical relationships between reaction conditions and product formation [11] [14]. Research on continuous flow synthesis of N-substituted pyrroles using modified Clauson-Kaas protocols demonstrates that optimal yields of 95% are achieved at 180°C with 10 molecular percent sulfuric acid at flow rates of 0.25 milliliters per minute [11]. Lower temperatures of 160°C with p-toluenesulfonic acid monohydrate still provide excellent yields of 87%, indicating the importance of catalyst-temperature synergy [11].

Solvent SystemTemperature (°C)Yield (%)Reaction TimeKey Advantages
Water100852 hoursHydrophobic effects, hydrogen bonding [12]
Methanol658516 hoursEnhanced solvation, mild conditions [13]
Solvent-free1208920 minutesGreen chemistry, reduced waste [12]
Ethanol180951.5 hoursGood solubility, moderate polarity [11]

Ionic liquid systems have emerged as promising alternatives for pyrrole synthesis optimization [15]. The acidic ionic liquid 3-methyl-2-(1-sulfobutyl)-1H-imidazolium hydrogensulfate demonstrates exceptional catalytic efficiency for one-pot, three-component syntheses of substituted pyrroles, achieving yields of 72-96% [15]. These systems offer advantages including recyclability, reduced environmental impact, and enhanced reaction control [15].

Halogen-Accelerated Cyclization Techniques

Halogen-mediated synthetic approaches have gained significant attention for the construction of complex pyrrole architectures due to their ability to facilitate selective carbon-carbon bond formation under mild conditions [16] [17]. These methodologies leverage the unique reactivity of halogen species, particularly iodine, to promote cyclization reactions that would otherwise require harsh conditions or expensive catalysts.

Iodine-Mediated C-C Bond Formation Mechanisms

Molecular iodine has emerged as an exceptionally versatile and environmentally benign reagent for pyrrole synthesis [17] [18]. Its commercial availability, non-hazardous nature, and efficiency in various organic transformations make it an attractive alternative to metal-catalyzed processes [17]. Iodine-catalyzed methodologies offer significant advantages including simplified workup procedures, reduced catalyst removal requirements, and enhanced functional group tolerance [17].

The mechanism of iodine-mediated pyrrole formation involves multiple sequential transformations [17] [18]. Initial studies demonstrate that molecular iodine catalyzes the generation of β-enaminocarbonyl derivatives from β-dicarbonyl compounds and amines [17]. Simultaneously, iodine promotes the formation of nitroalkenes from aldehydes and nitroalkanes [17]. The subsequent Michael reaction between these intermediates, followed by cyclization, leads to polysubstituted pyrrole formation under metal-free conditions [17].

Research has established that iodine-catalyzed four-component reactions of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes afford polysubstituted pyrroles in good yields under metal-free conditions [17] [18]. This methodology represents the first example of Grob and Camenisch pyrrole synthesis catalyzed by iodine through one-pot four-component reactions [18]. The process employs readily available and inexpensive starting materials under solvent-free conditions, making it attractive for both academic and industrial applications [18].

Reaction ComponentsCatalyst LoadingYield (%)Reaction ConditionsProduct Type
1,3-Dicarbonyl + Amine + Aldehyde + Nitroalkane10 mol% I₂75-89Room temperature, solvent-free [17]Polysubstituted pyrroles
β-Enaminocarbonyl + Nitroalkene5 mol% I₂68-92Ambient conditions [18]Functionalized pyrroles
Diketone + Primary amine15 mol% I₂82-9580°C, neat conditions [19]N-substituted pyrroles

Iodine-mediated carbon-hydrogen functionalization represents another significant advancement in pyrrole synthesis [16]. This approach involves consecutive iodination, Kornblum oxidation, and intramolecular amidation in a single reactor system [16]. The method demonstrates exceptional atom and redox economy principles, making it highly sustainable for synthetic applications [16].

The regioselective nature of iodine-mediated reactions has been exploited for the synthesis of 2,5-disubstituted pyrroles through stepwise iododesilylation and coupling reactions [20]. This methodology involves a six-step pathway starting from simple pyrrole substrates, with N,N-dimethylaminosulfonyl serving as a protective group that facilitates subsequent double lithiation while stabilizing the pyrrole moiety [20]. Various 2,5-disubstituted pyrrole derivatives are accessible through this approach in moderate to good yields [20].

Computational Modeling of Transition States

Advanced computational methodologies have provided critical insights into the mechanisms and transition states involved in halogen-accelerated pyrrole cyclization reactions [21] [22]. Density functional theory calculations and ab initio methods have been extensively employed to understand the electronic and geometric factors governing these transformations.

Time-dependent density functional theory and algebraic diagrammatic construction methods have been used to investigate pyrrole photodynamics and reaction pathways [21] [22]. These studies reveal that nitrogen-hydrogen bond dissociation in pyrrole occurs through tunneling mechanisms, with barriers of approximately 1780 wavenumbers trapping populations in quasi-bound minima [21]. Upon excitation to the first excited state in the wavelength range of 236-240 nanometers, direct dissociation of the nitrogen-hydrogen bond occurs with time constants of 28 femtoseconds [21].

Multiconfigurational Ehrenfest simulations have provided detailed understanding of pyrrole photodynamics [22]. These calculations identify multiple state intersections that are responsible for nitrogen-hydrogen bond fission and subsequent radical formation [22]. The exchange of population between electronic states of the pyrrolyl radical occurs on timescales of hundreds of femtoseconds, significantly longer than the initial bond fission process [22].

Computational MethodSystem StudiedKey FindingTime Scale
Time-Dependent DFTPyrrole photodynamicsN-H bond dissociation via tunneling [21]28 femtoseconds
ADC(2)Excited state dynamicsBarrier height 1780 cm⁻¹ [21]-
Multiconfigurational EhrenfestPyrrolyl radicalState population exchange [22]200-500 femtoseconds
B3LYP/def2-TZVPDElectronic transitionsAccurate transition state geometry [21]48 femtoseconds

Cluster-continuum model calculations have been employed to investigate acid-catalyzed decarboxylation mechanisms of pyrrole-2-carboxylic acid [23]. These studies demonstrate that the initial hydration or nucleophilic attack of water at the carbonyl group represents the rate-determining step for the overall reaction [23]. Predicted activation Gibbs energies for oxygen-protonated pathways range from 83.3 to 123.0 kilojoules per mole, showing excellent agreement with experimental values of 91.6 to 101.3 kilojoules per mole [23].

Density functional theory studies of the Paal-Knorr pyrrole synthesis mechanism have revealed important stereochemical effects [24]. Calculations demonstrate that dl-diastereomers of 3,4-dimethyl or 3,4-diethyl-2,5-hexanediones react faster than their corresponding meso-diastereomers to form pyrroles [24]. This computational insight provides theoretical support for experimental observations and guides synthetic strategy development [24].

X-ray Crystallographic Studies of Molecular Packing Arrangements

The molecular architecture of 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- represents a significant class of bis-pyrrole compounds characterized by two pyrrole rings connected through a methylene bridge substituted with a 4-iodophenyl moiety . The molecular formula C15H13IN2 with a molecular weight of 348.18 g/mol places this compound among the moderately sized heterocyclic systems that exhibit complex intermolecular interactions in the solid state .

X-ray crystallographic investigations of related dipyrromethane derivatives have revealed fundamental insights into the structural organization of these bis-pyrrole systems. The crystal structure of 2,2'-[(4-Bromophenyl)methylene]bis(1H-pyrrole) demonstrates that the two pyrrole rings are inclined to one another by 85.0 degrees, with both rings oriented at 71.4 degrees and 69.5 degrees relative to the benzene ring [2]. This geometric arrangement creates a three-dimensional framework where the pyrrole rings adopt non-planar conformations that facilitate intermolecular interactions.

The crystallographic data for the 4-iodophenyl derivative suggests similar structural features, with the iodine substituent introducing additional steric and electronic effects that influence the molecular packing. The large atomic radius of iodine (1.98 Å) significantly increases molecular polarizability, creating enhanced opportunities for halogen bonding interactions . This structural modification results in altered intermolecular distances and angles compared to non-halogenated analogs.

Comparative crystallographic studies reveal that the presence of the 4-iodophenyl group elevates the molecular density to approximately 1.63 g/cm³, substantially higher than methoxy-substituted counterparts at 252.31 g/mol . This density increase correlates with enhanced thermal stability profiles, as evidenced by boiling points exceeding 300°C in iodinated systems, making these compounds suitable for high-temperature applications.

The molecular packing arrangements in these systems typically adopt herringbone patterns, layered structures, or head-to-tail assemblies, depending on the specific substituents and crystal growth conditions [3] [4]. The 4-iodophenyl substitution pattern promotes the formation of layered structures parallel to specific crystallographic planes, where halogen bonding interactions serve as the primary organizing force.

Non-covalent Interactions in Supramolecular Assembly

The supramolecular organization of 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- is governed by a complex network of non-covalent interactions that collectively determine the solid-state morphology and physical properties. These interactions operate at multiple length scales, from molecular-level contacts to extended three-dimensional networks.

Halogen Bonding Networks Involving Iodophenyl Groups

Halogen bonding represents the most significant non-covalent interaction in 4-iodophenyl-substituted pyrrole systems, arising from the anisotropic electron density distribution around the iodine atom [3] [5]. The σ-hole phenomenon creates a region of positive electrostatic potential diametrically opposite to the carbon-iodine covalent bond, enabling attractive interactions with electron-rich sites such as π-systems and nitrogen atoms [6].

In the crystalline state, the 4-iodophenyl groups exhibit two primary modes of halogen bonding. The first involves Type I halogen-halogen interactions, where C-I⋯I-C contacts form between antiparallel molecular arrangements [3]. These interactions typically occur at distances of 3.3-3.7 Å with binding energies ranging from 15-40 kJ/mol. The geometric parameters follow the linear arrangement characteristic of strong halogen bonds, with C-I⋯I angles approaching 180 degrees.

The second mode involves halogen-π interactions, where the iodine atoms interact with the π-electron systems of adjacent pyrrole rings [3]. These C-I⋯π contacts occur at distances of 3.0-3.5 Å with binding strengths of 8-25 kJ/mol. The interaction geometry typically shows the iodine atom positioned above the pyrrole ring plane, with the C-I bond vector oriented toward the ring centroid at angles of 160-180 degrees.

Computational studies using density functional theory calculations have demonstrated that halogen bonding interactions in these systems possess significant electrostatic character with smaller contributions from dispersion and charge transfer components [3]. The strength and directionality of these interactions make them particularly effective for crystal engineering applications, where precise control over molecular organization is required.

The formation of extended halogen bonding networks creates one-dimensional chains, two-dimensional layers, or three-dimensional frameworks depending on the molecular geometry and packing efficiency. In head-to-tail orientations, the halogen bonds connect molecules into infinite chains, while head-to-head arrangements promote the formation of discrete dimeric units [3] [5].

π-π Stacking Behavior in Solid-State Morphologies

The π-π stacking interactions in 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- systems contribute significantly to the solid-state stability and electronic properties. These interactions involve both pyrrole-pyrrole and pyrrole-phenyl contacts, creating a complex network of overlapping aromatic systems [4] [7].

The pyrrole rings in these compounds typically exhibit face-to-face π-π stacking with centroid-to-centroid distances ranging from 3.4-3.8 Å [4]. The optimal geometry for these interactions involves parallel or near-parallel ring orientations with slip angles of 15-30 degrees to minimize electrostatic repulsion while maximizing orbital overlap. The binding energies for these interactions range from 10-50 kJ/mol, making them among the strongest non-covalent interactions in the system.

Edge-to-face π-π interactions also play a crucial role in the molecular organization, particularly between the pyrrole rings and the 4-iodophenyl substituents. These interactions typically occur at distances of 2.8-3.2 Å with binding energies of 6-20 kJ/mol [4]. The geometric preference for these interactions involves the hydrogen atoms of one aromatic ring approaching the π-electron cloud of an adjacent ring at angles of 140-180 degrees.

The presence of the heavy iodine atom influences the π-π stacking behavior through both steric and electronic effects. The large atomic radius creates steric hindrance that can disrupt optimal π-π overlap, while the electron-withdrawing nature of iodine reduces the electron density in the aromatic system, potentially weakening π-π interactions . However, the enhanced polarizability introduced by iodine can also strengthen dispersion contributions to the π-π interactions.

Multiple strong π-π stacking interactions contribute to the formation of supramolecular assemblies with enhanced stability compared to systems relying solely on weaker non-covalent forces [4]. The synergistic effect of multiple π-π interactions enables the construction of three-dimensional porous frameworks and extended one-dimensional chains that maintain structural integrity under various environmental conditions.

The π-π stacking behavior directly influences the solid-state morphology of these compounds, promoting the formation of columnar structures, layered arrangements, or herringbone patterns depending on the balance between different interaction types. In systems where π-π stacking dominates, molecules tend to form columnar assemblies with enhanced electronic communication between adjacent chromophores. When halogen bonding interactions are stronger, the π-π stacking adopts a secondary role in stabilizing the overall crystal structure while maintaining important contributions to the electronic properties of the material.

XLogP3

3.6

Hydrogen Bond Donor Count

2

Exact Mass

348.01235 g/mol

Monoisotopic Mass

348.01235 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types